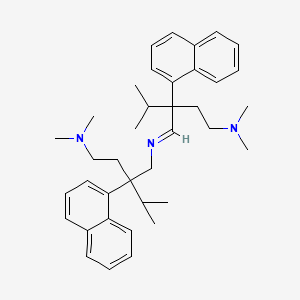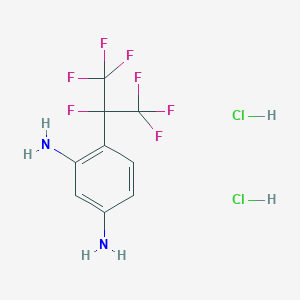
1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride typically involves the reaction of 1,3-diaminobenzene with heptafluoroisopropyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
化学反応の分析
Types of Reactions
1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.
科学的研究の応用
1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in cellular pathways and functions.
類似化合物との比較
Similar Compounds
- 1,3-Diamino-4-(trifluoromethyl)benzene
- 1,3-Diamino-4-(pentafluoroethyl)benzene
- 1,3-Diamino-4-(nonafluorobutyl)benzene
Uniqueness
1,3-Diamino-4-(heptafluoroisopropyl)benzene dihydrochloride is unique due to its heptafluoroisopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for specific research and industrial applications.
特性
分子式 |
C9H9Cl2F7N2 |
|---|---|
分子量 |
349.07 g/mol |
IUPAC名 |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H7F7N2.2ClH/c10-7(8(11,12)13,9(14,15)16)5-2-1-4(17)3-6(5)18;;/h1-3H,17-18H2;2*1H |
InChIキー |
JBULUVLKXAOCJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)
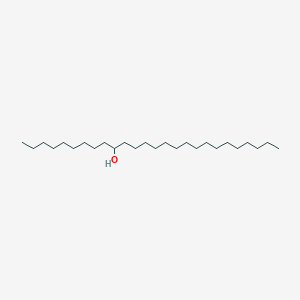

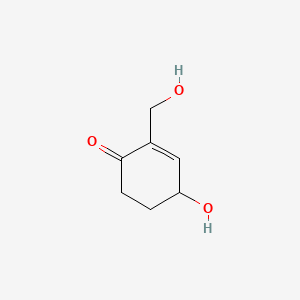

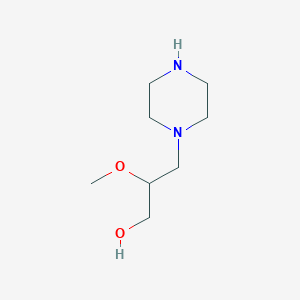
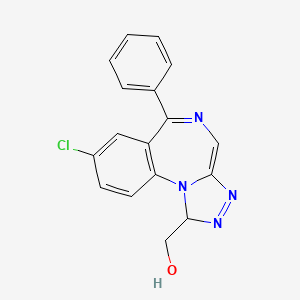
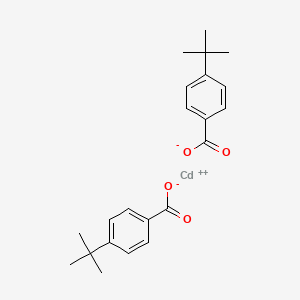
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)
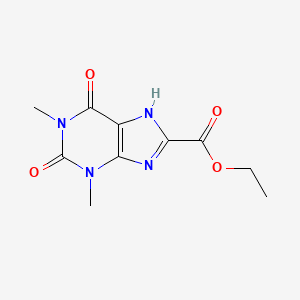
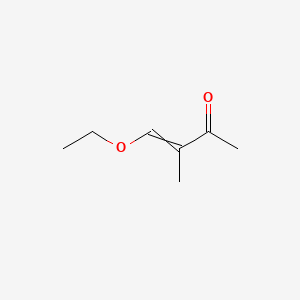
![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
